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Compound of Interest

Compound Name: GR95030X

Cat. No.: B1234858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and synthetic pathway

of GR95030X, a potent, imidazole-based inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A

(HMG-CoA) reductase. The information is tailored for researchers, scientists, and professionals

involved in drug development, offering detailed experimental protocols and a clear visualization

of the synthetic process.

Discovery and Development
GR95030X, with the Chemical Abstracts Service (CAS) registry number 129443-92-1, was

developed by Glaxo Group Research Ltd. as a novel HMG-CoA reductase inhibitor.[1] HMG-

CoA reductase is a critical enzyme in the biosynthesis of cholesterol, and its inhibition is a key

mechanism for managing hypercholesterolemia. GR95030X emerged from research focused

on developing potent and selective inhibitors with a distinct chemical scaffold, in this case,

based on an imidazole ring system.

Initial preclinical studies demonstrated the potent inhibitory activity of GR95030X against HMG-

CoA reductase. A notable in-vivo study investigated the toxicity of GR95030X in common

marmosets (Callithrix jacchus). In this study, the compound was administered daily by gavage

at doses up to 30 mg/kg/day for 49 days in a maximum repeatable dose study, and at doses

ranging from 1 to 20 mg/kg/day for over 200 days in a chronic toxicity study.[1]
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Synthetic Pathway
An optimized, seven-step synthesis for a closely related imidazole-based HMG-CoA reductase

inhibitor, referred to as "imidazole 1" and believed to be structurally analogous or identical to

GR95030X, has been detailed in the scientific literature. This pathway focuses on the efficient

construction of the core imidazole structure.

The synthesis is highlighted by a pivotal imidazole-forming condensation reaction. Initial efforts

in the discovery synthesis phase to construct the imidazole core using a Münchnone cyclization

of an R-amino acid resulted in the desired product as a minor regioisomer that was challenging

to isolate. An alternative approach from an R-amino β-ketoester also yielded low conversion.

The optimized synthesis significantly improves the yield of the imidazole-forming step from 20%

to over 70% through careful modification of the solvent, acid, and amine equivalents.

Furthermore, the optimized pathway includes an improved acylation step and the strategic

conversion of a problematic benzyl ester to a benzyl amide to prevent trans-amidation during

the imidazole formation. The synthesis culminates in a highly effective salt formation and

crystallization protocol to yield the final active pharmaceutical ingredient.
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Caption: Optimized 7-step synthesis workflow for the imidazole-based HMG-CoA reductase

inhibitor.

Experimental Protocols
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While the specific, detailed experimental protocols for the initial discovery of GR95030X are

proprietary to Glaxo, the optimized synthesis of the related "imidazole 1" provides valuable

insights into the methodologies used. The following is a summary of the key experimental steps

described in the optimized synthesis.

Key Experimental Methodologies
Step Experiment Key Methodologies

5
Imidazole-Forming

Condensation

Modification of solvent system,

optimization of acid catalyst,

and adjustment of amine

equivalents to drive the

reaction towards the desired

product and significantly

improve yield.

2 Improved Acylation

Refinement of acylation

conditions to enhance

efficiency and purity of the

intermediate product.

4 Benzyl Amide Formation

Conversion of a benzyl ester to

a benzyl amide to prevent

undesired side reactions

(trans-amidation) in the

subsequent imidazole

formation step.

7
Salt Formation and

Crystallization

Development of a robust

protocol for the formation of a

pharmaceutically acceptable

salt and subsequent

crystallization to ensure high

purity and stability of the final

compound.

Signaling Pathway Inhibition
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GR95030X functions by inhibiting the HMG-CoA reductase enzyme, which is a key rate-limiting

step in the mevalonate pathway, the metabolic pathway that produces cholesterol and other

isoprenoids.
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Caption: Inhibition of the HMG-CoA reductase enzyme by GR95030X in the cholesterol

biosynthesis pathway.

Conclusion
GR95030X represents a significant development in the field of HMG-CoA reductase inhibitors,

featuring a distinct imidazole-based chemical structure. The optimization of its synthesis

pathway demonstrates a commitment to efficient and scalable production, a critical factor in

pharmaceutical development. For researchers, the methodologies employed in the synthesis

and the biological context of its target provide a valuable case study in modern drug discovery

and development. Further investigation into the clinical efficacy and safety profile of GR95030X
and related compounds could yield new therapeutic options for the management of

cardiovascular disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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